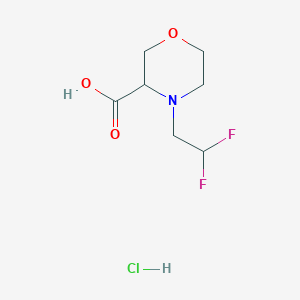

4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride

CAS No.: 1607028-27-2

Cat. No.: VC2868276

Molecular Formula: C7H12ClF2NO3

Molecular Weight: 231.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1607028-27-2 |

|---|---|

| Molecular Formula | C7H12ClF2NO3 |

| Molecular Weight | 231.62 g/mol |

| IUPAC Name | 4-(2,2-difluoroethyl)morpholine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H11F2NO3.ClH/c8-6(9)3-10-1-2-13-4-5(10)7(11)12;/h5-6H,1-4H2,(H,11,12);1H |

| Standard InChI Key | OLCPLPNVZFGXOB-UHFFFAOYSA-N |

| SMILES | C1COCC(N1CC(F)F)C(=O)O.Cl |

| Canonical SMILES | C1COCC(N1CC(F)F)C(=O)O.Cl |

Introduction

Chemical Identity and Structure

4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound belonging to the class of morpholine derivatives. It is characterized by a morpholine ring substituted with a carboxylic acid at position 3 and a difluoroethyl group at position 4, in the form of a hydrochloride salt. This compound's structure includes several key functional groups that contribute to its unique chemical properties and potential biological activities.

Identification Parameters

The compound is precisely identified through several standard parameters as outlined in Table 1.

Table 1: Identification Parameters of 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1607028-27-2 |

| Molecular Formula | C₇H₁₂ClF₂NO₃ |

| Molecular Weight | 231.62 g/mol |

| SMILES Notation | C1COCC(N1CC(F)F)C(=O)O.Cl |

| InChI | InChI=1S/C7H11F2NO3.ClH/c8-6(9)3-10-1-2-13-4-5(10)7(11)12;/h5-6H,1-4H2,(H,11,12);1H |

| InChIKey | OLCPLPNVZFGXOB-UHFFFAOYSA-N |

The molecular structure features a six-membered morpholine ring containing both oxygen and nitrogen heteroatoms. Position 3 contains a carboxylic acid group, while position 4 is substituted with a 2,2-difluoroethyl group . The hydrochloride salt formation enhances its stability and solubility characteristics for research applications.

Physical and Chemical Properties

The physical and chemical properties of 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride are influenced by its unique structural components, particularly the morpholine ring, the carboxylic acid group, and the difluoroethyl moiety.

Physical Properties

While specific data on physical appearance is limited in the available literature, the compound is expected to be a solid at room temperature, consistent with similar morpholine derivatives and hydrochloride salts.

Chemical Properties

The presence of the difluoroethyl moiety imparts distinct properties that may enhance its biological activity and solubility profiles. The carboxylic acid group contributes to its acidic character, while the morpholine nitrogen can exhibit basic properties. The compound contains multiple functional groups capable of participating in various chemical interactions:

-

The carboxylic acid group can participate in acid-base reactions and form esters

-

The morpholine nitrogen can act as a nucleophile in synthetic reactions

-

The difluoroethyl group introduces fluorine atoms that can enhance metabolic stability and lipophilicity

-

The hydrochloride salt form typically increases water solubility compared to the free base

Spectroscopic Properties

Based on predicted collision cross-section data for related compounds, 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid might exhibit specific mass spectrometry properties. Related compounds show the following adduct formations in mass spectrometry analysis :

Table 2: Predicted Mass Spectrometry Characteristics of Related Compounds

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | Similar to 196.07798 | ~144.0 |

| [M+Na]+ | Similar to 218.05992 | ~151.2 |

| [M-H]- | Similar to 194.06342 | ~141.4 |

While these values are from related compounds, they provide insight into the potential spectroscopic behavior of 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride.

Synthesis and Chemical Reactions

The synthesis of 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride typically involves specialized organic chemistry techniques, focusing on the functionalization of the morpholine scaffold.

Related Chemical Transformations

This compound can potentially participate in various chemical transformations:

-

Esterification of the carboxylic acid group

-

Further substitution reactions at the morpholine nitrogen

-

Redox reactions involving the functional groups

-

Salt exchanges with different counter-ions

Understanding these reaction pathways is crucial for researchers working with this compound in pharmaceutical development contexts.

Applications in Research

4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride is primarily used in pharmaceutical research applications. Its specialized structure makes it valuable for specific research purposes.

Pharmaceutical Applications

The compound is primarily utilized in pharmaceutical research, particularly in the development of drugs targeting specific biological pathways. The structure of this compound may provide advantages in:

-

Serving as a building block for more complex pharmaceutical entities

-

Functioning as a pharmacophore in drug discovery programs

-

Providing unique binding interactions with biological targets

-

Offering improved pharmacokinetic properties compared to non-fluorinated analogues

Environmental and Waste Management

Proper disposal of 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride and related waste is an important consideration in laboratory settings.

Waste Disposal

The waste generated after experiments with this compound needs to be:

-

Stored separately according to waste classification protocols

-

Handed over to professional biological/chemical waste treatment companies

-

Processed according to local regulations to avoid environmental pollution

This approach aligns with best practices for handling specialized research compounds that may have unknown environmental impacts.

Analytical Techniques

Several analytical techniques are likely applicable for the characterization and quality control of 4-(2,2-Difluoroethyl)morpholine-3-carboxylic acid hydrochloride.

Identification Methods

Based on standard practices for similar compounds, the following analytical techniques would be appropriate:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry for molecular weight verification

-

Infrared Spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

Elemental Analysis for composition verification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume